Cas no 35856-61-2 (Ethyl(methyl)sulfamoyl chloride)
Ethyl(methyl)sulfamoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Ethyl(methyl)sulfamoyl chloride
- Ambcb4036358
- BB 0261986
- I14-26852
- Methylethylsulfamoylchlorid
- N-Methyl-N-ethyl-sulfamylchlorid
- A913557
- SCHEMBL457680
- DTXSID70627187
- N-ethyl-N-methyl-sulfamoyl chloride
- ethyl(methyl)sulfamoyl chloride, AldrichCPR
- sulfamoyl chloride, ethyl(methyl)-
- ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
- AKOS005174177
- Ethyl(methyl)sulfamoylchloride
- ALBB-013448
- Sulfamoyl chloride, ethylmethyl-
- Ethyl(methyl)sulfamyl chloride
- AT16496
- N-Ethyl-N-methylsulfamoyl chloride
- MFCD11622866
- 35856-61-2
- EN300-96652
- FS-4836
- SY065876
- Sulfamoylchloride,ethylmethyl-
-
- MDL: MFCD11622866
- Inchi: 1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3
- InChI Key: ZSWXMTQLPYVTLZ-UHFFFAOYSA-N
- SMILES: ClS(N(C)CC)(=O)=O
Computed Properties
- Exact Mass: 156.99654
- Monoisotopic Mass: 156.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 37.38
Ethyl(methyl)sulfamoyl chloride Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
Ethyl(methyl)sulfamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044632-10g |
N-Ethyl-N-methylsulfamoyl chloride |
35856-61-2 | 97% | 10g |
£132.00 | 2022-03-01 | |
| Fluorochem | 044632-25g |
N-Ethyl-N-methylsulfamoyl chloride |
35856-61-2 | 97% | 25g |
£270.00 | 2022-03-01 | |
| TRC | B433978-2.5mg |
Ethyl(methyl)sulfamoyl Chloride |
35856-61-2 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433978-5mg |
Ethyl(methyl)sulfamoyl Chloride |
35856-61-2 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B433978-25mg |
Ethyl(methyl)sulfamoyl Chloride |
35856-61-2 | 25mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 044632-5g |
N-Ethyl-N-methylsulfamoyl chloride |
35856-61-2 | 97% | 5g |
£75.00 | 2022-03-01 | |
| Fluorochem | 044632-1g |
N-Ethyl-N-methylsulfamoyl chloride |
35856-61-2 | 97% | 1g |
£25.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1237165-250mg |
sulfamoyl chloride, ethyl(methyl)- |
35856-61-2 | 95% | 250mg |
$60 | 2024-06-06 | |
| A2B Chem LLC | AG09605-1g |
Ethyl(methyl)sulfamoyl chloride |
35856-61-2 | 97% | 1g |
$71.00 | 2024-04-20 | |
| A2B Chem LLC | AG09605-5g |
Ethyl(methyl)sulfamoyl chloride |
35856-61-2 | 95% | 5g |
$318.00 | 2024-04-20 |
Ethyl(methyl)sulfamoyl chloride Suppliers
Ethyl(methyl)sulfamoyl chloride Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Ethyl(methyl)sulfamoyl chloride
Ethyl(methyl)sulfamoyl Chloride: A Comprehensive Overview
Ethyl(methyl)sulfamoyl chloride, identified by the CAS registry number CAS No. 35856-61-2, is a significant compound in the field of organic chemistry. This compound, also referred to as Ethyl methyl sulfamoyl chloride, belongs to the class of sulfamoyl chlorides, which are widely used in various industrial and chemical applications. The molecule consists of a sulfonamide group attached to an ethyl and a methyl group, with a reactive chloride moiety that makes it highly versatile in chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of Ethyl(methyl)sulfamoyl chloride as a key intermediate in the synthesis of advanced materials and pharmaceuticals. Researchers have demonstrated its potential in forming stable amide bonds, which are crucial in drug design and polymer chemistry. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Chemical Communications have explored its role in constructing bioactive molecules with enhanced pharmacokinetic properties.
The structural versatility of Ethyl(methyl)sulfamoyl chloride allows it to participate in a wide range of reactions, including nucleophilic substitutions, coupling reactions, and amidations. Its ability to act as both an electrophilic and nucleophilic agent makes it a valuable reagent in asymmetric synthesis and catalytic processes. Recent research has also focused on its application in green chemistry, where it has been employed as an efficient catalyst for sustainable transformations under mild conditions.
In terms of physical properties, Ethyl(methyl)sulfamoyl chloride is typically a colorless to pale yellow liquid with a pungent odor. It is sparingly soluble in water but exhibits excellent solubility in organic solvents such as dichloromethane and diethyl ether. The compound is stable under normal storage conditions but may decompose upon exposure to strong bases or elevated temperatures. These characteristics make it suitable for use in both laboratory-scale experiments and large-scale industrial processes.
The synthesis of Ethyl(methyl)sulfamoyl chloride involves the reaction of ethyl methyl sulfamate with thionyl chloride (SOCl₂), followed by purification through distillation or chromatography. This method ensures high purity levels, which are essential for its application in sensitive chemical reactions. Quality control measures include spectroscopic analysis (IR, NMR) and chromatographic techniques to confirm the identity and purity of the final product.
One of the most promising areas of application for Ethyl(methyl)sulfamoyl chloride is in the field of agrochemistry. Recent studies have shown its potential as a precursor for herbicides and fungicides with improved efficacy and reduced environmental impact. For example, researchers at leading agricultural institutions have utilized this compound to develop novel crop protection agents that target specific pest species without affecting non-target organisms.
In conclusion, Ethyl(methyl)sulfamoyl chloride, with its unique chemical properties and wide-ranging applications, continues to be a focal point in modern organic chemistry research. Its role as an intermediate in drug discovery, material science, and agrochemistry underscores its importance in advancing technological innovations. As researchers continue to explore its potential, this compound is expected to contribute significantly to the development of next-generation chemical products.
35856-61-2 (Ethyl(methyl)sulfamoyl chloride) Related Products
- 263169-13-7(Isopropylmethylsulfamoyl Chloride)
- 10539-95-4(DIISOPROPYLSULFAMOYL CHLORIDE)
- 35877-27-1(N,N-dipropylsulfamoyl chloride)
- 33581-96-3(4-Methylpiperazine-1-sulfonyl chloride hydrochloride)
- 20588-68-5(Diethylsulfamoyl chloride)
- 1688-95-5(4-Methylpiperazine-1-sulfonyl Chloride)
- 24590-55-4(N,N-bis(2-chloroethyl)sulfamoyl chloride)
- 263169-14-8(N-methyl-N-(2-methylpropyl)sulfamoyl chloride)
- 263169-15-9(N-methyl-N-(prop-2-en-1-yl)sulfamoyl chloride)
- 355849-72-8(N-(2-methoxyethyl)-N-methylsulfamoyl chloride)